Tenovin-D3

SIRT2 inhibitor p53-independent cancer epigenetics

Studying cell-cycle arrest in p53-mutant cancers is hindered by the ineffectiveness of p53-activating agents. Tenovin-D3 addresses this by inducing p21 (CDKN1A) via a p53-independent mechanism. • Selective SIRT2 inhibition (IC50 21.8 µM) with weak SIRT1 activity (IC50 >90 µM), avoiding confounding p53 activation • Enables cleaner mechanistic studies vs. dual SIRT1/2 inhibitors such as tenovin-6 • Supplied at ≥98% purity (HPLC) as solid powder; standard sizes: 25-100 mg; bulk & custom synthesis available.

Molecular Formula C22H27Cl3N4O3S
Molecular Weight 533.9 g/mol
Cat. No. B13441859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenovin-D3
Molecular FormulaC22H27Cl3N4O3S
Molecular Weight533.9 g/mol
Structural Identifiers
SMILESCN(C)CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl.Cl
InChIInChI=1S/C22H26Cl2N4O3S.ClH/c1-28(2)11-5-4-6-19(29)25-15-7-9-16(10-8-15)26-22(32)27-21(30)14-12-17(23)20(31-3)18(24)13-14;/h7-10,12-13H,4-6,11H2,1-3H3,(H,25,29)(H2,26,27,30,32);1H
InChIKeyFVSPWQVQKHLXPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenovin-D3: Selective SIRT2 Inhibitor for p53-Independent p21 Induction


Tenovin-D3 is a small-molecule analogue of the sirtuin inhibitor tenovin-6, characterized by its preferential inhibition of the class III histone deacetylase SirT2 (SIRT2) [1]. It is a synthetic thiourea derivative with the molecular formula C22H27Cl3N4O3S and a molecular weight of 533.90 g/mol . Unlike its precursor tenovin-6, which inhibits both SirT1 and SirT2, Tenovin-D3 demonstrates weak activity against SirT1 (a p53 deacetylase) and fails to increase p53 levels or transcriptional activity [1]. Instead, it promotes the expression of the cell-cycle regulator p21 (CDKN1A) through a p53-independent mechanism, a phenotype shared with class I/II HDAC inhibitors used clinically [1].

Why Tenovin-D3 Is Not Interchangeable with Other SIRT2 Inhibitors


Sirtuin inhibitors, particularly those targeting SIRT2, exhibit significant functional divergence due to differences in isoform selectivity, downstream signaling effects (p53-dependent vs. p53-independent pathways), and physicochemical properties. Tenovin-D3 is not a generic SIRT2 inhibitor; its weak activity on SIRT1 and failure to activate p53 [1] contrast sharply with the dual SIRT1/2 inhibition and p53 activation observed with its close analog, tenovin-6 [2]. This divergence in mechanism means that substituting Tenovin-D3 with another SIRT2 inhibitor (e.g., SirReal2, AGK2, or Thiomyristoyl) or a dual SIRT1/2 inhibitor would not replicate its specific phenotype of p53-independent p21 induction. Furthermore, variations in solubility and formulation requirements among these compounds [3] necessitate distinct experimental protocols, making simple interchange impractical and scientifically invalid.

Evidence-Based Comparison of Tenovin-D3


SIRT2 Selectivity vs. Tenovin-6: p21 Induction without p53 Activation

Tenovin-D3 is a selective SIRT2 inhibitor with an IC50 of 21.8 µM for SIRT2 and an IC50 >90 µM for SIRT1 . In contrast, its parent compound tenovin-6 is a dual SIRT1/2 inhibitor with reported IC50 values of 21-37.5 µM for SIRT1 and 10-10.4 µM for SIRT2 [1]. Critically, tenovin-D3 does not increase p53 levels or transcriptional activity in cells, whereas tenovin-6 is a known p53 activator [2]. Tenovin-D3 instead induces p21 expression in a p53-independent manner, a property not attributed to tenovin-6 [2].

SIRT2 inhibitor p53-independent cancer epigenetics

Potency and Selectivity Relative to SirReal2, AGK2, and Thiomyristoyl

Tenovin-D3 inhibits SIRT2 with an IC50 of 21.8 µM . This potency is distinct from other widely used SIRT2 inhibitors. SirReal2 is significantly more potent (IC50 0.14-0.44 µM) [1]. AGK2 has an intermediate potency (IC50 3.5 µM) [2]. Thiomyristoyl is the most potent among these comparators (IC50 0.028 µM) [3]. Tenovin-D3's relatively moderate potency and unique chemical scaffold may be advantageous in specific cellular contexts where complete SIRT2 ablation is undesirable or where a different binding mode is required.

SIRT2 inhibitor IC50 comparison chemical tool

Solubility and Formulation Considerations

Tenovin-D3 is soluble in DMSO, and can be prepared as a 10 mM stock solution . Its molecular weight is 533.90 g/mol, higher than that of tenovin-6 (454.6 g/mol) [1] and AGK2 (434.5 g/mol) [2]. While specific aqueous solubility data is limited in vendor datasheets, its formulation and storage requirements (powder at -20°C; solvent at -80°C for 6 months) are standard for a compound of this class .

solubility DMSO stock formulation

Optimal Applications of Tenovin-D3


p53-Independent Cell-Cycle Regulation Studies

Tenovin-D3 is uniquely suited for studies where the goal is to activate p21 expression without engaging p53 pathways. This is critical in cancer models with mutant or null p53, where p53-activating agents are ineffective. Researchers can use Tenovin-D3 to probe SIRT2's role in p21 regulation and cell-cycle arrest independent of the canonical p53 tumor suppressor pathway, as demonstrated in the original characterization of the compound [1].

Dissecting SIRT2-Specific from SIRT1 Functions

In contrast to tenovin-6, which inhibits both SIRT1 and SIRT2, Tenovin-D3's weak activity on SIRT1 (IC50 >90 µM) makes it a more selective probe for SIRT2 [1]. This selectivity allows for cleaner experiments aimed at assigning specific cellular phenotypes to SIRT2 deacetylase activity, minimizing confounding effects from SIRT1 inhibition and downstream p53 activation.

Comparative Tool Compound Studies for SIRT2 Pharmacology

Given its distinct potency (21.8 µM) compared to high-potency inhibitors like SirReal2 or Thiomyristoyl, Tenovin-D3 serves as a valuable control compound in pharmacological studies. It enables researchers to assess whether observed effects are related to the degree of SIRT2 inhibition (partial vs. near-complete) or to off-target activities that may differ across chemotypes. Its inclusion in a panel of SIRT2 inhibitors with varying potencies and scaffolds can strengthen mechanistic conclusions.

Preclinical Validation in p53-Mutant Cancers

Tenovin-D3's p53-independent activity profile is particularly relevant for developing therapies for cancers that harbor p53 mutations, which account for a significant fraction of human tumors. By demonstrating that SIRT2 inhibition can still induce cell-cycle arrest in this genetic background, Tenovin-D3 provides a critical proof-of-concept tool for target validation studies and for benchmarking the efficacy of next-generation SIRT2 inhibitors in in vivo models of p53-mutant malignancies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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